4-(bromomethyl)-2-chloro-1-phenoxybenzene
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Overview
Description
4-(Bromomethyl)-2-chloro-1-phenoxybenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromomethyl group, a chlorine atom, and a phenoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2-chloro-1-phenoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-chloro-1-phenoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Industrial methods often employ similar bromination reactions but with optimized conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-chloro-1-phenoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
4-(Bromomethyl)-2-chloro-1-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2-chloro-1-phenoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The chlorine atom and phenoxy group also influence the compound’s reactivity by affecting the electron density on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-2-chlorobenzene
- 4-(Bromomethyl)-1-phenoxybenzene
- 2-Chloro-1-phenoxybenzene
Uniqueness
4-(Bromomethyl)-2-chloro-1-phenoxybenzene is unique due to the combination of its bromomethyl, chlorine, and phenoxy groups. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications .
Properties
CAS No. |
1696162-24-9 |
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Molecular Formula |
C13H10BrClO |
Molecular Weight |
297.6 |
Purity |
95 |
Origin of Product |
United States |
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